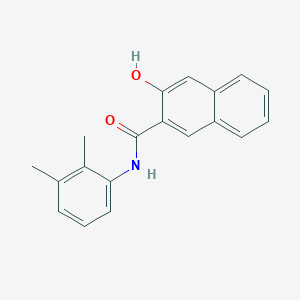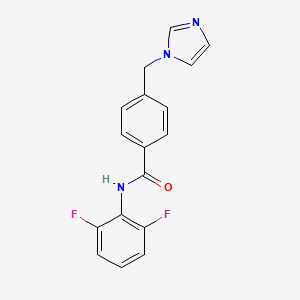
N-(2,6-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that includes various benzamides and imidazole derivatives. These chemicals are of interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
Synthesis Methodologies : The synthesis of similar N-substituted imidazolylbenzamides involves multi-step chemical processes. For instance, Morgan et al. (1990) describe the synthesis of similar compounds using Purkinje fiber assay for cardiac electrophysiological activity testing (Morgan et al., 1990).
Complex Synthesis Processes : In a related study, Wang et al. (2013) synthesized a compound with a similar structure, highlighting a complex, multi-step process with specific reagents and conditions (Wang et al., 2013).
Molecular Structure Analysis
- Crystallography : The molecular structure of similar compounds has been determined using crystallographic methods. Eryigit and Kendi (1998) reported on the crystal structure of a related compound, providing insights into its planarity and hydrogen bonding (Eryigit & Kendi, 1998).
Applications De Recherche Scientifique
Electrophysiological Activity
Research into N-substituted imidazolylbenzamides has demonstrated their potential in modulating cardiac electrophysiological properties. These compounds have shown comparable potency to known class III agents in in vitro assays, suggesting their utility in addressing cardiac arrhythmias (Morgan et al., 1990).
Synthesis of Heterocyclic Compounds
The use of thiosemicarbazide derivatives, including those related to N-(2,6-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, as precursors in the synthesis of various heterocyclic compounds has been documented. These synthesized compounds, featuring imidazole among others, have been assessed for antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Elmagd et al., 2017).
Antibacterial Activity
A study on novel benzo[d]imidazole derivatives, including those structurally related to the compound , explored their antibacterial effectiveness. These compounds exhibited promising antibacterial activities against various strains, highlighting their potential in combating bacterial infections (Patil et al., 2015).
Molecular Aggregation and Fluorine Interactions
Investigations into N-(difluorophenyl)benzamides have provided insights into the role of fluorine in molecular aggregation. Specifically, studies on cocrystals involving benzamide and pentafluorobenzoic acid have revealed the absence of phenyl-perfluorophenyl π-π stacking interactions, suggesting unique aggregation patterns influenced by fluorine atoms (Jankowski et al., 2006).
Inhibitors of TNF-alpha Converting Enzyme
Research into ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides has identified these compounds as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), crucial for inflammatory processes. These findings suggest their therapeutic potential in diseases characterized by excessive TNF-alpha production (Ott et al., 2008).
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c18-14-2-1-3-15(19)16(14)21-17(23)13-6-4-12(5-7-13)10-22-9-8-20-11-22/h1-9,11H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTGFCJFGIGWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)
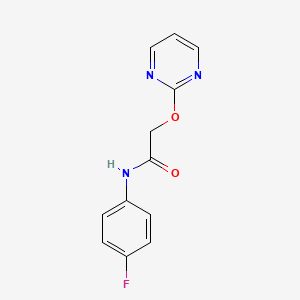
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)

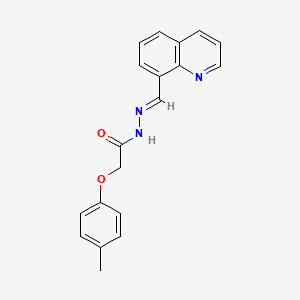
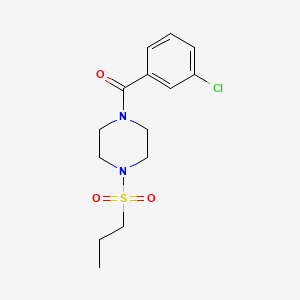
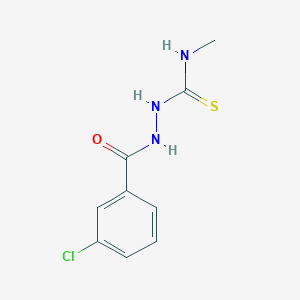
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)
![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)
